tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate

Stereochemistry Diastereomer differentiation Chiral building block procurement

tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate (CAS 1354023-58-7) is a chiral, orthogonally protected piperidine-amino acid conjugate belonging to the class of N-Boc-3-aminopiperidine amide derivatives. The compound incorporates an (S)-2-aminopropanamide (L-alaninamide) moiety coupled to the 3-position of a piperidine ring whose ring nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
Cat. No. B14791980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate
Molecular FormulaC13H25N3O3
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C13H25N3O3/c1-9(14)11(17)15-10-6-5-7-16(8-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17)
InChIKeyGYYFNARADWMCJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate – Chiral Building Block Procurement Guide for Medicinal Chemistry and PROTAC Synthesis


tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate (CAS 1354023-58-7) is a chiral, orthogonally protected piperidine-amino acid conjugate belonging to the class of N-Boc-3-aminopiperidine amide derivatives. The compound incorporates an (S)-2-aminopropanamide (L-alaninamide) moiety coupled to the 3-position of a piperidine ring whose ring nitrogen is protected by a tert-butyloxycarbonyl (Boc) group . Its molecular formula is C₁₃H₂₅N₃O₃ (MW 271.36), and it serves as a bifunctional intermediate in the synthesis of peptidomimetic inhibitors, targeted protein degraders (PROTACs), and chiral ligand scaffolds . The compound exists as two configurationally defined diastereomers—(S,S) (CAS 1401668-35-6) and (R,S) (CAS 1401667-83-1)—as well as the stereochemically unspecified form bearing only the (S)-alanine configuration (CAS 1354023-58-7). This stereochemical multiplicity creates a procurement decision point that directly impacts downstream synthetic fidelity and biological readout reproducibility.

Why Generic Substitution of tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate with In-Class Analogs Risks Synthetic and Biological Outcome Divergence


Generic substitution among piperidine-alanine amide building blocks is undermined by three orthogonal differentiation axes: (1) diastereomeric configuration at the piperidine 3-position, which alters spatial presentation of the alaninamide pharmacophore and can invert or abolish target binding when the resulting downstream inhibitor adopts the unintended configuration ; (2) the choice of N-protecting group (Boc vs. Cbz vs. benzyl carbamate), where Boc provides acid-labile orthogonal deprotection compatible with Fmoc-SPPS and solution-phase peptide coupling sequences, whereas Cbz requires hydrogenolysis conditions incompatible with many functional groups [1]; and (3) the linker topology (direct amide at C3 vs. methylene-extended amide), which introduces a one-carbon spacer that alters conformational flexibility, H-bond presentation, and the vector of the pendant amine, all of which propagate into differential SAR in the final target molecule. These are not interchangeable features; they are structural determinants of synthetic route design and biological assay outcome.

Quantitative Differentiation Evidence: tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate vs. Closest Analogs


Diastereomeric Configuration Divergence: (S,S) vs. (R,S) Forms Produce Structurally Non-Superimposable Building Blocks with Distinct InChI Key Fingerprints

The target compound in its fully stereodefined form as (S)-tert-butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate (CAS 1401668-35-6) and its (R,S)-diastereomer (CAS 1401667-83-1) are configurational diastereomers differing exclusively at the piperidine C3 center. The (S,S) form possesses InChI Key GYYFNARADWMCJY-UWVGGRQHSA-N (MDL MFCD21092422), whereas the (R,S) form possesses InChI Key GYYFNARADWMCJY-VHSXEESVSA-N (MDL MFCD21092421). This non-identity in InChI Key and MDL number constitutes a definitive, database-enforced structural distinction. The stereochemically unspecified form (CAS 1354023-58-7) omits the piperidine C3 configuration and presents as a racemic or scalemic mixture whose diastereomeric ratio (dr) is not guaranteed unless explicitly certified by the vendor . In downstream amide coupling or Boc-deprotection sequences, the two diastereomers yield constitutionally identical but configurationally distinct products that are separable by chiral chromatography yet indistinguishable by standard LC-MS, creating a latent risk of misassignment in biological screening when the unspecified form is used without dr verification .

Stereochemistry Diastereomer differentiation Chiral building block procurement

Protecting Group Orthogonality: Boc vs. Cbz Analogs – Acid-Labile vs. Hydrogenolytic Deprotection Defines Synthetic Route Compatibility

The target compound employs a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The closest Cbz-protected analog—(R)-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate—substitutes a benzyl carbamate (Cbz) for the Boc group. These protecting groups are not functionally interchangeable in a synthetic sequence: Boc is cleaved under mild acidic conditions (TFA/DCM, 0–25 °C, typically 1–4 h), compatible with the presence of benzyl esters, allyl groups, and other hydrogenolysis-sensitive functionalities; Cbz requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) [1]. The Boc group also provides steric bulk that can influence piperidine ring conformation and reactivity during amide coupling at the 3-position. The logP of the Boc-protected compound is predicted at 0.85 (via ChemDraw), whereas the Cbz analog (XLogP3 = 1.0) is more lipophilic, potentially affecting solubility in aqueous reaction media and chromatographic purification behavior .

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Linker Topology: Direct 3-Amido vs. 3-Methyleneamido Homolog – One-Carbon Spacer Alters Conformational Landscape and H-Bond Vector Geometry

The target compound attaches the (S)-alaninamide moiety directly to the piperidine C3 carbon via an amide bond. The closest homolog, tert-butyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate (CAS 1354026-92-8), introduces a methylene (-CH₂-) spacer between the piperidine ring and the amide nitrogen, resulting in molecular formula C₁₄H₂₇N₃O₃ (MW 285.38) compared to C₁₃H₂₅N₃O₃ (MW 271.36) for the target . This single-carbon insertion increases molecular weight by 14.02 Da, adds one rotatable bond (from 2 to 3 rotatable bonds between ring and terminal amine), and shifts the spatial presentation of the terminal primary amine by approximately 1.5 Å, altering the exit vector of the pendant amine from the piperidine scaffold. In PROTAC design, where linker geometry critically determines ternary complex formation and degradation efficiency, such a vector perturbation can substantially impact degradation potency (DC₅₀) [1]. The direct amide analog presents a more rigid, conformationally restricted amine presentation, which is structurally analogous to the endogenous Ala-Gly dipeptide motif and thus preferred for designing peptidomimetic inhibitors of serine proteases and DPP-IV.

Linker topology Conformational analysis Peptidomimetic design

Physicochemical Property Profile: H-Bond Donor/Acceptor Count, TPSA, and logP Differentiate from N-Boc-3-aminopiperidine Precursor and 4-Amido Regioisomer

The target compound presents a calculated TPSA of 84.66 Ų, 2 H-bond donors, 4 H-bond acceptors, a predicted logP of 0.85, and 2 rotatable bonds . In comparison, its direct precursor tert-butyl 3-aminopiperidine-1-carboxylate (CAS 184637-48-7) has TPSA 55.56 Ų, 1 H-bond donor, 2 H-bond acceptors, logP 0.97, and 1 rotatable bond. The alaninamide extension adds approximately 29 Ų to TPSA, one additional H-bond donor, and two additional H-bond acceptors, while reducing logP by 0.12 units, producing a building block with enhanced aqueous solubility and more drug-like physicochemical space for fragment-based and lead-like library design [1]. The 4-amido regioisomer, tert-butyl 4-((S)-2-aminopropanamido)piperidine-1-carboxylate (CAS 1354020-03-3), shares the identical molecular formula and computed properties but presents the alaninamide at the 4-position, generating a distinct spatial exit vector with para-like geometry versus the meta-like geometry of the 3-amido compound. This regioisomeric difference is critical when the piperidine ring serves as a central scaffold linking two pharmacophoric elements.

Physicochemical properties Drug-likeness Medicinal chemistry optimization

Synthetic Provenance and Purity Specification: Commercial Grade Purity ≥95–98% with Defined Diastereomeric Integrity Limits Cross-Contamination Risk

Commercial suppliers list the (S,S)-diastereomer (CAS 1401668-35-6) at purity specifications of ≥95% (CheMenu) to ≥98% (MolCore, Leyan, Fluorochem) . The stereochemically unspecified form (CAS 1354023-58-7) is listed by CymitQuimica and Leyan at 98% purity, but critically, the diastereomeric ratio (dr) is not disclosed in these listings . For procurement decision-making, the key differentiator is not the gross purity percentage but the absence or presence of a certified diastereomeric excess (de) or dr value. Without explicit dr certification, the unspecified form may contain anywhere from 0% to 50% of the unwanted diastereomer while still meeting the 98% total purity specification, since standard achiral HPLC methods do not separate diastereomers effectively. This means a researcher purchasing CAS 1354023-58-7 may unknowingly introduce up to ~49% of the (R,S)-epimer into their synthesis, creating a 1:1 mixture of diastereomeric products whose biological activities may differ substantially.

Chemical purity Diastereomeric ratio Quality control

Downstream Application Scope: Documented Utility in CHK1 and PI3Kδ Inhibitor Synthesis vs. Narrower Scope of 4-Amido and Cbz Analogs

The (S)-1-Boc-3-aminopiperidine core, which is the direct synthetic precursor of the target compound, is explicitly documented as a key intermediate for the synthesis of CHK1 (checkpoint kinase 1) inhibitors and phosphoinositide 3-kinase delta (PI3Kδ) inhibitors . The target compound extends this core by incorporating an (S)-alaninamide moiety, creating a dipeptide mimetic building block suitable for elaboration into ATP-competitive kinase inhibitors where the alanine-derived chiral center contributes to selective binding within the kinase hinge region. DPP-IV inhibitor programs (alogliptin, linagliptin, trelagliptin) similarly depend on enantiomerically pure (R)-3-aminopiperidine derivatives, confirming the criticality of piperidine C3 stereochemistry for target engagement in this chemical space. In contrast, the 4-amido regioisomer (CAS 1354020-03-3) positions the alaninamide at the 4-position of piperidine, generating a scaffold with a distinct exit vector that maps onto different kinase inhibitor pharmacophore models [1]. While both regioisomers share the same molecular formula, their documented application spaces diverge based on the geometry required for target binding; the 3-amido scaffold is structurally pre-organized for CHK1/PI3Kδ hinge-binding motifs, whereas the 4-amido scaffold is more commonly explored in GPCR-targeted and antibacterial aminopiperidine programs.

Kinase inhibitor synthesis CHK1 inhibitor PI3Kδ inhibitor Medicinal chemistry application

Optimal Procurement and Application Scenarios for tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Stereochemically Defined PROTAC Linker Elaboration Requiring Diastereomerically Pure 3-Amido-Boc-Piperidine Building Blocks

When designing PROTACs that incorporate a piperidine ring as a rigid linker element between the target-binding warhead and the E3 ligase ligand, the procurement of the (S,S)-diastereomer (CAS 1401668-35-6) with certified InChI Key and MDL ensures configurational homogeneity at both chiral centers. The Boc protection enables iterative Fmoc-SPPS-compatible deprotection–coupling sequences without disturbing hydrogenolysis-sensitive functional handles, while the direct 3-amido linkage provides a defined amine exit vector with 2 rotatable bonds, minimizing conformational entropy loss upon ternary complex formation . In contrast, using the stereochemically unspecified CAS 1354023-58-7 introduces configurational ambiguity that can produce a 1:1 mixture of diastereomeric PROTACs with potentially divergent degradation DC₅₀ values [1].

Chiral Pool Synthesis of CHK1 and PI3Kδ Kinase Inhibitor Intermediates with Orthogonal Deprotection Requirements

The target compound's (S)-alaninamide moiety, derived from cost-effective L-alanine as a chiral pool starting material, provides a built-in stereochemical handle for asymmetric induction in subsequent synthetic steps. The Boc group's acid lability enables tandem deprotection–cyclization sequences to generate the piperidine-fused heterocyclic cores found in CHK1 inhibitors (e.g., AZD7762 analogs). Procurement of the stereodefined (S,S)-diastereomer ensures that the piperidine C3 configuration matches the required (S)-stereochemistry for CHK1 hinge-region binding, as documented for (S)-1-Boc-3-aminopiperidine-derived inhibitors . The alternative (R,S)-diastereomer would generate the enantiomeric C3 configuration, which is incompatible with the CHK1 binding pocket geometry.

Fragment-Based Drug Discovery Library Design Requiring Defined H-Bond Pharmacophore and Controlled logP

The compound's computed TPSA of 84.66 Ų, 2 H-bond donors, 4 H-bond acceptors, and logP of 0.85 position it within favorable fragment-like chemical space (MW 271, logP <3, HBD ≤3, HBA ≤6) while providing sufficient functional group complexity for fragment elaboration . The direct 3-amido linkage offers a rigid presentation of the alaninamide pharmacophore compared to the more flexible methylene-extended homolog (CAS 1354026-92-8), which may be preferred for fragment libraries where conformational pre-organization is desirable for high-quality hit identification. The Boc group further enables facile diversification via deprotection and N-functionalization in parallel synthesis formats [1].

Quality-Controlled Dipeptide Mimetic Procurement for Academic and Industrial DPP-IV / Serine Protease Inhibitor Programs

For medicinal chemistry programs targeting serine proteases or DPP-IV where the (S)-alanine amide motif is a critical pharmacophoric element mimicking the P1/P2 dipeptide recognition motif, procurement of the fully stereodefined (S,S)-diastereomer with vendor-certified purity ≥98% and implicit de >99% (as expected for diastereomerically resolved material) is essential. The alternative purchase of the unspecified form (CAS 1354023-58-7) without dr certification risks introducing diastereomeric impurities that may act as competitive inhibitors with altered potency, confounding SAR interpretation. This risk is particularly acute in DPP-IV programs where alogliptin, linagliptin, and trelagliptin all depend on enantiomerically pure (R)-3-aminopiperidine-derived intermediates, demonstrating that piperidine C3 stereochemistry is a binary determinant of target engagement .

Quote Request

Request a Quote for tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.